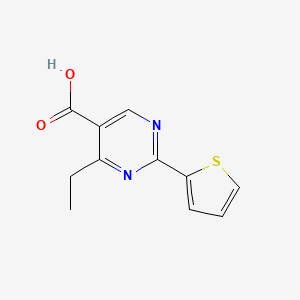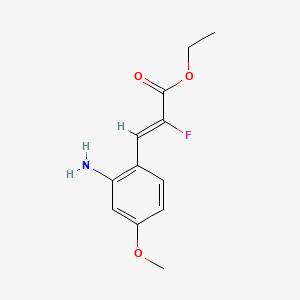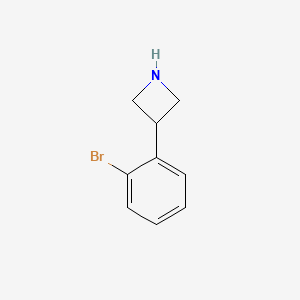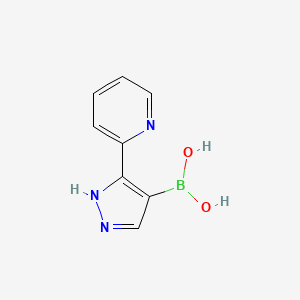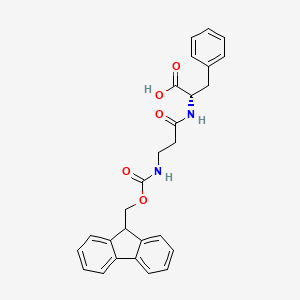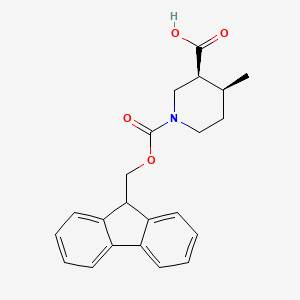![molecular formula C10H18N2O B13540591 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13540591.png)
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is a chemical compound with a unique spiro structure. This compound is characterized by its spirocyclic framework, which includes an oxygen and nitrogen atom within the ring system. The presence of these heteroatoms imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of oxidants such as PhI(OAc)2 (iodobenzene diacetate) has been reported to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PhI(OAc)2.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The presence of heteroatoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 (iodobenzene diacetate)
Reduction: Sodium borohydride
Substitution: Various nucleophiles under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines.
Wissenschaftliche Forschungsanwendungen
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate
- cis-4-(Ethoxycarbonyloxy)-8-methoxy-3-(2,5-xylyl)-1-azaspiro[4.5]dec-3-en-2-one
Uniqueness
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H18N2O |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
7,9-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C10H18N2O/c1-7-3-8(2)5-10(4-7)6-13-9(11)12-10/h7-8H,3-6H2,1-2H3,(H2,11,12) |
InChI-Schlüssel |
OTNPWPNVPZZBPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC2(C1)COC(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


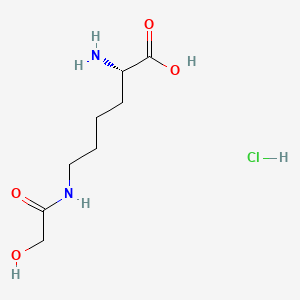
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)
![7-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13540527.png)
